N-(4-((4-methyl-6-(phenylamino)pyrimidin-2-yl)amino)phenyl)isobutyramide
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Overview
Description
2-METHYL-N-(4-{[4-METHYL-6-(PHENYLAMINO)PYRIMIDIN-2-YL]AMINO}PHENYL)PROPANAMIDE is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N-(4-{[4-METHYL-6-(PHENYLAMINO)PYRIMIDIN-2-YL]AMINO}PHENYL)PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an aldehyde and a guanidine derivative under acidic conditions.
Coupling Reaction: The final step involves coupling the pyrimidine derivative with 2-methylpropanamide using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-METHYL-N-(4-{[4-METHYL-6-(PHENYLAMINO)PYRIMIDIN-2-YL]AMINO}PHENYL)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
2-METHYL-N-(4-{[4-METHYL-6-(PHENYLAMINO)PYRIMIDIN-2-YL]AMINO}PHENYL)PROPANAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-METHYL-N-(4-{[4-METHYL-6-(PHENYLAMINO)PYRIMIDIN-2-YL]AMINO}PHENYL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the associated biochemical pathways. In cancer research, it may inhibit kinases involved in cell signaling, leading to reduced cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
2-METHYL-N-(4-{[4-METHYL-6-(PHENYLAMINO)PYRIMIDIN-2-YL]AMINO}PHENYL)PROPANAMIDE is unique due to its specific structural features, such as the presence of both pyrimidine and phenylamino groups, which contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C21H23N5O |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]-2-methylpropanamide |
InChI |
InChI=1S/C21H23N5O/c1-14(2)20(27)24-17-9-11-18(12-10-17)25-21-22-15(3)13-19(26-21)23-16-7-5-4-6-8-16/h4-14H,1-3H3,(H,24,27)(H2,22,23,25,26) |
InChI Key |
KFXWXDKHUPKTQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C(C)C)NC3=CC=CC=C3 |
Origin of Product |
United States |
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